molecular formula C18H20OS B1360591 3-(2,4-Dimethylphenyl)-2'-thiomethylpropiophenone CAS No. 898793-79-8

3-(2,4-Dimethylphenyl)-2'-thiomethylpropiophenone

Cat. No. B1360591
M. Wt: 284.4 g/mol
InChI Key: VNNKEVDSQOINQJ-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-2'-thiomethylpropiophenone is a synthetic compound with a wide range of applications in the field of scientific research. This compound is a versatile building block for the synthesis of a variety of compounds and has been used in the synthesis of a variety of drugs, including anti-inflammatory drugs, anticonvulsants, and anti-anxiety medications. In addition, 3-(2,4-Dimethylphenyl)-2'-thiomethylpropiophenone has been used in the development of a variety of analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC).

Scientific Research Applications

Chemical Reactions and Applications

  • Reactions with Phenols and Halogenaromaten : The compound 3-(2,4-Dimethylphenyl)-2'-thiomethylpropiophenone is involved in reactions with phenols, yielding derivatives of amino-N,N-dimethyl-isobutyramide and quinoide forms. These reactions are crucial for the synthesis of various chemical compounds and have implications in the field of organic chemistry (Chandrasekhar, Heimgartner, & Schmid, 1977).

  • Biodegradability and Toxicity Studies : Studies on the anaerobic biodegradability and toxicity of substituted phenols, including 2,4-dimethylphenol, provide insights into environmental impacts and degradation pathways of these compounds. This is significant for environmental chemistry and pollution control (O'Connor & Young, 1989).

  • Electroactive Polymer Synthesis : The electro-oxidative polymerization of dimethylphenols, including 3,5-dimethylthiophenol, leads to the formation of electroactive poly(arylene sulphide) with applications in materials science and electronics (Yamamoto, Iwasaki, Nishide, & Tsuchida, 1992).

  • Synthesis and Structural Studies : The synthesis and solid-state structures of various dimethylphenol derivatives have been explored, contributing to the understanding of molecular conformations and interactions in organic compounds (Pomerantz, Amarasekara, & Dias, 2002).

properties

IUPAC Name

3-(2,4-dimethylphenyl)-1-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20OS/c1-13-8-9-15(14(2)12-13)10-11-17(19)16-6-4-5-7-18(16)20-3/h4-9,12H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNKEVDSQOINQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC=C2SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644676
Record name 3-(2,4-Dimethylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dimethylphenyl)-2'-thiomethylpropiophenone

CAS RN

898793-79-8
Record name 3-(2,4-Dimethylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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